molecular formula C11H22O2 B13769727 Hexan-2-yl pentanoate CAS No. 7150-92-7

Hexan-2-yl pentanoate

Cat. No.: B13769727
CAS No.: 7150-92-7
M. Wt: 186.29 g/mol
InChI Key: ZTFOJUWOBGLQSG-UHFFFAOYSA-N
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Description

Hexan-2-yl pentanoate, also known as Pentanoic acid, 1-methylpentyl ester, is an organic compound with the chemical formula C11H22O2. It is an ester formed from hexan-2-ol and pentanoic acid. This compound is known for its pleasant fruity odor and is often used in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexan-2-yl pentanoate can be synthesized through the esterification reaction between hexan-2-ol and pentanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors and efficient separation techniques to isolate the ester product. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Hexan-2-yl pentanoate primarily undergoes hydrolysis, oxidation, and reduction reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into hexan-2-ol and pentanoic acid.

    Oxidation: The ester can undergo oxidation reactions, particularly at the alcohol moiety, leading to the formation of carboxylic acids.

    Reduction: Reduction of this compound can yield alcohols and other reduced products.

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Hexan-2-ol and pentanoic acid.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

Hexan-2-yl pentanoate has various applications in scientific research:

    Chemistry: Used as a model compound in esterification and hydrolysis studies.

    Biology: Investigated for its role in natural product synthesis and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the flavor and fragrance industry for its fruity aroma.

Mechanism of Action

The mechanism of action of hexan-2-yl pentanoate involves its interaction with specific molecular targets and pathways. In biological systems, esters like this compound can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. These products can then participate in various metabolic pathways, influencing cellular processes and functions .

Comparison with Similar Compounds

Hexan-2-yl pentanoate can be compared with other esters such as ethyl acetate, methyl butyrate, and isopropyl butyrate.

    Ethyl acetate: Commonly used as a solvent and in the flavor industry.

    Methyl butyrate: Known for its fruity odor and used in flavorings.

    Isopropyl butyrate: Used in fragrances and as a solvent.

This compound is unique due to its specific structure and the resulting properties, such as its distinct fruity aroma and its applications in various industries .

Properties

CAS No.

7150-92-7

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

hexan-2-yl pentanoate

InChI

InChI=1S/C11H22O2/c1-4-6-8-10(3)13-11(12)9-7-5-2/h10H,4-9H2,1-3H3

InChI Key

ZTFOJUWOBGLQSG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)OC(=O)CCCC

Origin of Product

United States

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